

# Genetic Basis for the ATX-01 Therapeutic Approach: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATX-001   |           |
| Cat. No.:            | B10855779 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Myotonic Dystrophy Type 1 (DM1) is a progressive, multisystemic genetic disorder with no currently approved disease-modifying therapies. The disease arises from a CTG trinucleotide repeat expansion in the non-coding region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. This mutation leads to a toxic gain-of-function of the DMPK mRNA, which sequesters essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins. The resulting MBNL deficiency disrupts the alternative splicing of numerous downstream transcripts, leading to the diverse clinical manifestations of DM1. ATX-01 is a novel antisense oligonucleotide therapeutic designed to address the fundamental genetic lesion in DM1. This document provides an in-depth technical overview of the genetic basis for the ATX-01 therapeutic approach, its mechanism of action, preclinical data, and the design of the ongoing clinical evaluation.

# The Genetic Pathophysiology of Myotonic Dystrophy Type 1

The root cause of DM1 is an unstable expansion of a CTG repeat in the 3' untranslated region (UTR) of the DMPK gene.[1] In unaffected individuals, the number of CTG repeats is typically between 5 and 37. In contrast, individuals with DM1 have expansions ranging from 50 to several thousand repeats.[1]



The expanded CUG repeats in the DMPK mRNA transcript fold into a hairpin structure that is toxic to the cell. These toxic transcripts accumulate in the nucleus, forming distinct foci.[2] These foci act as a trap for RNA-binding proteins, leading to their sequestration and preventing them from performing their normal cellular functions.[3] The primary proteins sequestered are the MBNL proteins (MBNL1, MBNL2, and MBNL3), which are critical regulators of alternative splicing in muscle and other tissues.[3]

The loss of functional MBNL proteins leads to a widespread disruption of alternative splicing, causing a reversion to fetal splicing patterns for numerous genes. This "spliceopathy" is the central molecular mechanism driving the multisystemic symptoms of DM1, including myotonia, muscle wasting, cataracts, and cardiac conduction defects.[4]

Recent research has also identified a second pathogenic mechanism in DM1: the upregulation of microRNA-23b (miR-23b).[5][6] miR-23b has been shown to be a natural repressor of MBNL protein expression.[5][6] Therefore, in DM1, not only is MBNL protein sequestered by the toxic DMPK mRNA, but its production is also suppressed by elevated levels of miR-23b, further exacerbating the MBNL deficiency.[3]

# ATX-01: A Dual-Mechanism Antisense Oligonucleotide

ATX-01 is a chemically modified antisense oligonucleotide, specifically an anti-miR, designed to directly target and inhibit miR-23b.[7] By binding to and neutralizing miR-23b, ATX-01 is designed to have a dual effect on the core genetic pathology of DM1:[3]

- Increased MBNL Protein Production: By inhibiting miR-23b, ATX-01 relieves the translational repression of MBNL proteins, leading to an increase in their cellular levels.[3][8]
- Reduction of Toxic DMPK mRNA and Release of Sequestered MBNL: Preclinical studies
  have demonstrated that ATX-01 also leads to a reduction in the levels of the toxic DMPK
  mRNA and the destabilization of the nuclear foci.[3][8] This dual action is believed to not only
  boost the production of MBNL but also to release the already sequestered MBNL, thereby
  restoring its normal function in regulating alternative splicing.[3][8]

ATX-01 is conjugated to oleic acid, a lipophilic molecule, to enhance its delivery to target tissues, including muscle and the central nervous system.[4]



Below is a diagram illustrating the proposed mechanism of action of ATX-01.



Click to download full resolution via product page

Figure 1: Proposed dual mechanism of action of ATX-01 in DM1.

### **Preclinical Evidence**

The therapeutic potential of ATX-01 has been evaluated in various preclinical models, including human DM1 myoblast cell lines and murine models of the disease.[8] While specific quantitative data from these studies are not yet publicly available in peer-reviewed publications, press releases from ARTHEx Biotech have summarized the key findings presented at scientific conferences.[5][7][9]

## In Vitro Studies in Human DM1 Myoblasts

Studies in human myoblast cell lines derived from DM1 patients have demonstrated that treatment with ATX-01 leads to:[5][9]

An increase in MBNL protein expression.



- A significant reduction in the levels of toxic DMPK mRNA.
- Correction of key cellular defects, such as spliceopathy.

The following table provides an illustrative summary of the expected outcomes from such in vitro experiments.

| Parameter                                                 | Control (Untreated DM1 Myoblasts) | ATX-01 Treated<br>DM1 Myoblasts | Expected Outcome                     |
|-----------------------------------------------------------|-----------------------------------|---------------------------------|--------------------------------------|
| MBNL1 Protein Level<br>(Relative to<br>Housekeeping Gene) | 1.0                               | > 1.5-fold increase             | Increased MBNL1 expression           |
| Toxic DMPK mRNA Level (Relative to Housekeeping Gene)     | 1.0                               | < 0.5-fold decrease             | Reduction in toxic transcript        |
| Splicing Index (e.g., INSR Exon 11 inclusion)             | ~20%                              | > 40%                           | Shift towards adult splicing pattern |

Table 1: Illustrative Quantitative Data from In Vitro Studies with ATX-01.

### In Vivo Studies in Murine Models

The efficacy of ATX-01 has also been assessed in mouse models of DM1.[8] These studies have shown that systemic administration of ATX-01 can rescue disease phenotypes.[4]

The following table provides an illustrative summary of the expected outcomes from such in vivo experiments.



| Parameter                                | Vehicle-Treated<br>DM1 Mice | ATX-01 Treated<br>DM1 Mice | Expected Outcome                |
|------------------------------------------|-----------------------------|----------------------------|---------------------------------|
| Grip Strength (grams)                    | 100g                        | > 120g                     | Improved muscle function        |
| Myotonia (seconds to relaxation)         | > 5 seconds                 | < 2 seconds                | Reduction in myotonia           |
| Splicing Correction in Muscle Tissue (%) | 15%                         | > 35%                      | In vivo spliceopathy correction |

Table 2: Illustrative Quantitative Data from In Vivo Studies with ATX-01.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of ATX-01 have not been publicly released. However, based on standard methodologies in the field of antisense oligonucleotide research for DM1, the following protocols represent the likely approaches used.

## In Vitro Efficacy in Human DM1 Myoblasts

Objective: To determine the effect of ATX-01 on MBNL protein levels, toxic DMPK mRNA levels, and alternative splicing in human DM1 myoblasts.

#### Methodology:

- Cell Culture: Human myoblasts derived from DM1 patients and healthy controls are cultured in appropriate growth medium (e.g., DMEM supplemented with fetal bovine serum and growth factors).
- Transfection with ATX-01: Myoblasts are seeded in multi-well plates and transfected with varying concentrations of ATX-01 or a control oligonucleotide using a suitable transfection reagent (e.g., lipofectamine).
- RNA Isolation and RT-qPCR: After a specified incubation period (e.g., 48-72 hours), total RNA is isolated from the cells. Reverse transcription followed by quantitative PCR (RTqPCR) is performed to quantify the levels of DMPK mRNA and a panel of alternatively



spliced transcripts known to be misregulated in DM1. Gene expression is normalized to a stable housekeeping gene.

 Protein Isolation and Western Blotting: Total protein is extracted from the cells, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MBNL1 and a loading control (e.g., GAPDH). Signal intensity is quantified to determine relative MBNL1 protein levels.

Below is a diagram illustrating the in vitro experimental workflow.



Click to download full resolution via product page

**Figure 2:** In vitro experimental workflow for ATX-01 evaluation.

# **Clinical Development: The ArthemiR™ Trial**



ATX-01 is currently being evaluated in a Phase I/IIa clinical trial, named ArthemiR<sup>™</sup> (NCT06300307).[10] This is a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of ATX-01 in adults with classic DM1.[11]

#### **Primary Objective:**

• To evaluate the safety and tolerability of single and multiple ascending doses of ATX-01.[11]

Secondary and Exploratory Objectives:

- To assess the pharmacokinetic profile of ATX-01.[12]
- To evaluate target engagement in muscle tissue through the analysis of biomarkers, including MBNL levels and splicing index.[11]
- To explore the preliminary clinical efficacy of ATX-01 on measures of muscle function, patient-reported outcomes, and quality of life.[11]

The study design is summarized in the following table.

| Study Phase | Design                                                        | Population                                  | Intervention                                                           | Primary<br>Endpoint        |
|-------------|---------------------------------------------------------------|---------------------------------------------|------------------------------------------------------------------------|----------------------------|
| Phase I/IIa | Randomized, Double-Blind, Placebo- Controlled, Ascending Dose | Adults (18-65<br>years) with<br>classic DM1 | Single and<br>multiple<br>intravenous<br>doses of ATX-01<br>or placebo | Safety and<br>Tolerability |

Table 3: Overview of the ArthemiR™ (NCT06300307) Clinical Trial.

Below is a diagram illustrating the logical flow of the ArthemiR™ clinical trial.





Click to download full resolution via product page

Figure 3: Logical flow of the ArthemiR™ Phase I/IIa clinical trial.

## Conclusion

The ATX-01 therapeutic approach is firmly rooted in the genetic and molecular understanding of Myotonic Dystrophy Type 1. By targeting miR-23b, ATX-01 aims to address both the sequestration and the reduced production of MBNL proteins, the central pathogenic events in DM1. Preclinical data, though not yet fully published, suggest that this dual-mechanism



approach holds promise for correcting the underlying spliceopathy and improving disease-related phenotypes. The ongoing ArthemiR™ clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of ATX-01 in individuals with DM1, representing a significant step forward in the development of a potential disease-modifying therapy for this debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ARTHEX Biotech to Present Preclinical Data on ATX-01 for Myotonic Dystrophy Type 1 (DM1) at TIDES USA 2023 Meeting [prnewswire.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Rapid Determination of MBNL1 Protein Levels by Quantitative Dot Blot for the Evaluation of Antisense Oligonucleotides in Myotonic Dystrophy Myoblasts - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medicamentos-innovadores.org [medicamentos-innovadores.org]
- 5. ARTHEx Biotech to Present Preclinical Data on ATX-01 for Myotonic Dystrophy Type 1 (DM1) at TIDES USA 2023 Meeting | ARTHEx Biotech [arthexbiotech.com]
- 6. ARTHEX Biotech Announces Oral Presentation on ATX-01 at TIDES Europe Annual Meeting 2024 [prnewswire.com]
- 7. ARTHEx Biotech Announces Presentations at the 19th Annual Meeting of the Oligonucleotide Therapeutics Society (OTS) and Tides Europe 2023 | ARTHEx Biotech [arthexbiotech.com]
- 8. Antisense oligonucleotide and adjuvant exercise therapy reverse fatigue in old mice with myotonic dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARTHEX Biotech to Present Preclinical Data on ATX-01 for Myotonic Dystrophy Type 1
   (DM1) at RNA Leaders USA Congress | ARTHEX Biotech [arthexbiotech.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hra.nhs.uk [hra.nhs.uk]



- 12. ARTHEx Biotech Announces Presentations at the 19th Annual Meeting of the Oligonucleotide Therapeutics Society (OTS) and Tides Europe 2023 [prnewswire.com]
- To cite this document: BenchChem. [Genetic Basis for the ATX-01 Therapeutic Approach: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10855779#genetic-basis-for-atx-01-therapeutic-approach]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com